2-Amino-2-ethylbutanoic acid

Overview

Description

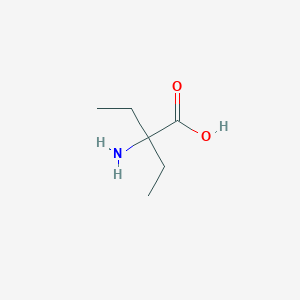

Chemical Identity and Properties 2-Amino-2-ethylbutanoic acid (C₆H₁₃NO₂; molecular weight: 131.17 g/mol) is a branched-chain non-proteinogenic amino acid. It is also known as diethylglycine, 3-aminopentane-3-carboxylic acid, or α-amino-2-ethylbutanoic acid . Its structure features a central α-carbon bonded to two ethyl groups, an amino group (-NH₂), and a carboxylic acid group (-COOH). Key identifiers include CAS 2566-29-2 (free acid) and 92398-53-3 (hydrochloride salt) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-ethylbutanoic acid can be synthesized from 3-pentanone as a starting material . The synthesis involves a series of chemical reactions, including amination and carboxylation, under controlled conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-ethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amino derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amino derivatives .

Scientific Research Applications

Biocatalysis and Organic Synthesis

2-Amino-2-ethylbutanoic acid is utilized in the stereoselective synthesis of amino acid derivatives through biocatalytic processes. This application is vital in the pharmaceutical industry for producing enantiomerically pure compounds necessary for drug development.

Neuropharmacology

Research indicates that A2EB may serve as a precursor to neurotransmitter analogues, particularly gamma-aminobutyric acid (GABA). Studies have shown that A2EB can modulate GABAergic signaling pathways, potentially leading to anxiolytic effects and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS) .

Antibacterial Activity

A2EB has been investigated for its antibacterial properties, particularly against Gram-positive bacteria. Case studies demonstrate significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Aroma Compound Analysis

In food science, A2EB plays a role in converting amino acids into aroma compounds during fermentation processes, enhancing the flavor profiles of various food products .

Computational Studies

The compound is also studied through computational and docking methodologies to understand its molecular interactions better, which aids in drug design and development.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of A2EB against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a new antibiotic agent .

Case Study 2: Neuropharmacology

In neuropharmacological research, A2EB was tested for its effects on GABA receptor activity. Findings suggested that it could enhance GABAergic signaling, which may lead to improved cognitive function and reduced amyloid beta accumulation in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-amino-2-ethylbutanoic acid involves its interaction with various molecular targets and pathways. As an amino acid derivative, it can participate in biosynthetic pathways that are ubiquitous across most forms of life. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Physicochemical Characteristics

- Molecular Formula: C₆H₁₃NO₂

- Solubility: Moderate in polar solvents due to zwitterionic nature; hydrochloride salt (C₆H₁₄ClNO₂) enhances aqueous solubility .

- Stereochemistry : Exists as a racemic mixture unless specified (e.g., enantiopure forms synthesized for research) .

Comparison with Structurally Similar Compounds

2-Amino-2-methylbutanoic Acid

Molecular Formula: C₅H₁₁NO₂ (molecular weight: 117.15 g/mol) . Key Differences:

- Substituents : Methyl group replaces one ethyl group at the α-carbon.

- Steric Hindrance: Reduced bulk compared to 2-amino-2-ethylbutanoic acid, leading to higher reactivity in nucleophilic reactions .

- Applications : Used in peptide synthesis and as a chiral building block in pharmaceuticals .

| Property | This compound | 2-Amino-2-methylbutanoic Acid |

|---|---|---|

| Molecular Weight | 131.17 g/mol | 117.15 g/mol |

| CAS Number (Free Acid) | 2566-29-2 | 595-39-1 |

| Hydrophobicity | Higher (logP ~0.8) | Lower (logP ~0.5) |

| Salt Form Availability | Hydrochloride (CAS 92398-53-3) | Hydrochloride (CAS 72408-58-3) |

L-2-Aminobutyric Acid

Molecular Formula: C₄H₉NO₂ (molecular weight: 103.12 g/mol) . Key Differences:

- Chain Length: Shorter carbon backbone (butanoic acid vs. ethylbutanoic acid).

- Applications : Restricted to laboratory use due to hazards (e.g., avoid food contact) .

- Metabolic Role: Acts as a GABA analog, unlike this compound, which lacks direct neurotransmitter activity .

(R)-2-Amino-4-(ethylthio)butanoic Acid

Molecular Formula: C₆H₁₃NO₂S (molecular weight: 163.24 g/mol) . Key Differences:

- Functional Group : Ethylthio (-S-CH₂CH₃) substituent at the γ-position.

- Reactivity : Sulfur atom enhances nucleophilicity and metal-binding capacity.

- Applications : Investigated for chelation therapy and enzyme inhibition .

Chemical Reactivity and Stability

Steric Effects

- This compound: High steric hindrance at α-carbon limits participation in reactions requiring planar transition states (e.g., Schiff base formation) .

- Comparison: 2-Amino-2-methylbutanoic acid exhibits ~30% faster reaction rates in peptide coupling due to reduced bulk .

Salt Formation

- Hydrochloride salts improve solubility for pharmaceutical formulations. For example, this compound HCl (C₆H₁₄ClNO₂) is ~50% more water-soluble than the free acid .

Research Findings and Trends

- Stereochemical Studies: Enantiopure forms (e.g., (S)-2-amino-2-ethylbutanoic acid) are prioritized for asymmetric catalysis .

- Thermodynamic Stability: Branched-chain analogs exhibit higher thermal stability than linear counterparts (e.g., L-2-aminobutyric acid degrades at 150°C vs. 180°C for this compound) .

Biological Activity

2-Amino-2-ethylbutanoic acid , also known as beta-amino-n-butyric acid , is an organic compound with the molecular formula . This compound features a unique structural configuration that influences its biological activity and reactivity. It is a white crystalline substance that is soluble in water and has been utilized in various scientific and industrial applications.

- Molecular Weight : 115.17 g/mol

- Density : 0.9 g/cm³

- Melting Point : -14 °C

- Boiling Point : 195.4 °C

Synthesis

This compound can be synthesized through several methods, with one common route involving the reaction of 3-pentanone. The synthesis process typically includes purification steps such as crystallization to achieve high purity levels suitable for research and industrial applications.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential roles in different biochemical pathways and therapeutic applications.

The compound acts primarily as an amino acid derivative, participating in biosynthetic pathways that are essential for metabolic processes. Its interactions with enzymes and receptors are mediated through hydrogen bonding, influencing various physiological functions .

Research Findings

- Neurotransmitter Analogues : Research indicates that this compound can serve as a precursor for synthesizing analogues of neurotransmitters, notably gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission.

- Antibacterial Properties : Studies have explored the potential of this compound in developing novel coordination compounds with antibacterial properties. These findings suggest its application in creating new antibacterial agents, which may be beneficial in combating resistant bacterial strains.

- Biocatalysis Applications : The compound is utilized in biocatalytic processes for the stereoselective synthesis of amino acid derivatives, showcasing its importance in organic synthesis and pharmaceutical development.

- Detection and Characterization : Recent advancements in solid-state single-molecule detection technologies have enabled the characterization of amino acids, including this compound, enhancing our understanding of its biological complexity and potential applications in life detection missions on extraterrestrial bodies .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacology

In neuropharmacological research, the effects of this compound on GABAergic signaling pathways were assessed. The findings suggested that this compound could modulate GABA receptor activity, potentially leading to anxiolytic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3-methylbutanoic acid | Methyl group at beta position | Neuroactive properties similar to GABA |

| 2-Amino-2-phenylbutanoic acid | Phenyl group at alpha position | Potential for analgesic effects |

| 3-Aminopentanoic acid | Longer carbon chain | Involved in metabolic pathways |

The structural uniqueness of this compound distinguishes it from other compounds in its class, influencing both its chemical reactivity and biological activity .

Properties

IUPAC Name |

2-amino-2-ethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOMLHIFHFWBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180358 | |

| Record name | alpha-Amino-2-ethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-29-2 | |

| Record name | alpha-Amino-2-ethylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2566-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2-ethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-ethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.